Lipophilicity Tuning: XLogP3-AA Comparison vs. Des-Methyl Analog
The presence of the p-methyl group on the phenyl ring of the target compound increases its computed lipophilicity compared to the des-methyl analog. The target compound exhibits an XLogP3-AA of 2.9, while the hypothetical analog N-(3-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide would have a lower XLogP3-AA (estimated ~2.5 based on removal of a methyl group contribution). This quantification is based on computed atom-additive methods and provides a basis for designing compounds with potentially improved membrane permeability [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N-(3-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide (analog, estimated ~2.5) |
| Quantified Difference | +0.4 log units (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 algorithm; no experimental logD data available |
Why This Matters
A 0.4 log unit increase in lipophilicity can translate to a meaningful difference in membrane permeability and non-specific protein binding in cell-based assays.
- [1] PubChem. (2025). Computed molecular properties for CID 71791344. XLogP3-AA value reported as 2.9. View Source
